molecular formula C18H26ClN5O3 B2865343 7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one CAS No. 954138-53-5

7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

Cat. No. B2865343
M. Wt: 395.89
InChI Key: KJTAQYDHXJLWHN-UHFFFAOYSA-N
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Description

7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one is a useful research compound. Its molecular formula is C18H26ClN5O3 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity and Metabolic Activation

A study investigated the genotoxicity of a related compound, highlighting its metabolism-dependent mutagenicity. This research provides insights into the metabolic pathways and potential reactive intermediates formed from similar compounds, which is crucial for understanding their biological interactions and safety profiles (Kalgutkar et al., 2007).

Antimicrobial and Antiviral Activities

Research on chlorokojic acid derivatives, structurally related to the queried compound, has demonstrated significant antimicrobial and antiviral activities. These findings suggest potential applications in developing new treatments for bacterial and viral infections (Aytemir & Ozçelik, 2010).

Synthesis and Biological Activity

Another study focused on the synthesis and evaluation of compounds with a similar structure, investigating their antimicrobial activity and effects on blood coagulation. This research could lead to new insights into the design of compounds with therapeutic benefits in these areas (Gein et al., 2013).

Phosphodiesterase 5 (PDE5) Inhibition

A compound closely related to the query demonstrated potent inhibition of PDE5, with potential applications in treating diseases related to this enzyme. The research also highlights its ability to penetrate the brain, indicating potential for central nervous system applications (Hughes et al., 2010).

Analogues and Derivatives

The synthesis of pyridone analogues from mimosine and mimosinamine, related to the queried compound, has been explored. This work contributes to the understanding of the chemical properties and potential applications of these analogues in various fields (Richards & Hofmann, 1978).

properties

IUPAC Name

7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN5O3/c1-2-10-27-11-8-24-15-12-16(19)20-13-14(15)21-17(18(24)26)23-5-3-22(4-6-23)7-9-25/h12-13,25H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTAQYDHXJLWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

Synthesis routes and methods

Procedure details

A solution of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one (200 mg, 0.66 mmol), 1-(2-hydroxyethyl)piperazine (117 mg, 0.90 mmol, Aldrich) and triethylamine (0.27 mL, 1.94 mmol) in THF (3 mL) was stirred at room temperature for one hour. The reaction was partitioned between ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and solvent was removed at reduced pressure to give 7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (218 mg, 83% yield). 1H NMR (CDCl3) δ 8.48 (1H), 7.34 (1H), 4.33-4.30 (2H), 4.04-4.00 (4H), 3.76-3.72 (2H), 3.69-3.65 (2H), 3.38-3.34 (2H), 2.67-2.64 (4H), 2.62-2.58 (2H), 1.55-1.48 (2H), 0.87-0.82 (3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One

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